

Spectroscopic Profile of Geranyl Propionate: A Technical Guide

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Compound of Interest

Compound Name: Geranyl propionate

Cat. No.: B1618796

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Introduction

Geranyl propionate (CAS No. 105-90-8) is an organic ester with the chemical formula $C_{13}H_{22}O_2$.^[1] It is a colorless liquid characterized by a fruity, rosy aroma, which has led to its widespread use in the fragrance and flavor industries. This technical guide provides a comprehensive overview of the spectroscopic data for **geranyl propionate**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring this data are also presented to aid researchers and scientists in the fields of chemistry, pharmacology, and drug development.

Spectroscopic Data

The structural elucidation and characterization of **geranyl propionate** are heavily reliant on modern spectroscopic techniques. The following sections present the key data obtained from 1H NMR, ^{13}C NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

1H NMR Spectroscopic Data

The 1H NMR spectrum of **geranyl propionate** exhibits characteristic signals corresponding to the different protons in its structure. The chemical shifts (δ) are reported in parts per million

(ppm) relative to a standard reference.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
5.32	t	1H	H-2
5.08	t	1H	H-6
4.58	d	2H	H-1
2.29	q	2H	H-2'
2.09	m	2H	H-5
2.04	m	2H	H-4
1.69	s	3H	H-3' (CH ₃)
1.67	s	3H	H-7' (CH ₃)
1.60	s	3H	H-8 (CH ₃)
1.13	t	3H	H-3' (CH ₃ of propionate)

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Chemical Shift (ppm)	Carbon Atom Assignment
174.4	C-1' (C=O)
142.5	C-3
131.8	C-7
123.7	C-6
118.4	C-2
61.3	C-1
39.5	C-5
27.7	C-2'
26.2	C-4
25.6	C-8
17.6	C-7'
16.5	C-3'
9.1	C-3' (CH ₃ of propionate)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Wavenumber (cm ⁻¹)	Intensity	Assignment
2970	Strong	C-H stretch (alkane)
2920	Strong	C-H stretch (alkene)
1735	Strong	C=O stretch (ester)
1450	Medium	C-H bend (alkane)
1380	Medium	C-H bend (alkane)
1170	Strong	C-O stretch (ester)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The data presented here was obtained by electron ionization (EI).[\[1\]](#)

m/z	Relative Intensity (%)
41	100.0
57	85.1
69	78.9
93	45.2
136	20.1

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

Sample Preparation

- Weigh approximately 10-20 mg of **geranyl propionate** into a clean, dry vial.
- Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial.

- Gently swirl the vial to ensure the sample is fully dissolved.
- Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
- Cap the NMR tube securely.

^1H NMR Spectroscopy

- Instrument: Bruker Avance 400 MHz spectrometer (or equivalent)
- Solvent: CDCl_3
- Temperature: 298 K
- Pulse Program: zg30
- Number of Scans: 16
- Relaxation Delay: 1.0 s
- Acquisition Time: 4.0 s
- Spectral Width: 16 ppm

^{13}C NMR Spectroscopy

- Instrument: Bruker Avance 100 MHz spectrometer (or equivalent)
- Solvent: CDCl_3
- Temperature: 298 K
- Pulse Program: zgpg30 (proton decoupled)
- Number of Scans: 1024
- Relaxation Delay: 2.0 s
- Acquisition Time: 1.5 s

- Spectral Width: 240 ppm

Infrared (IR) Spectroscopy

Sample Preparation

A small drop of neat **geranyl propionate** is placed directly onto the diamond crystal of the ATR accessory.

Data Acquisition

- Instrument: PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with a Universal ATR accessory.
- Spectral Range: 4000 - 400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 16
- Mode: Transmittance

Mass Spectrometry

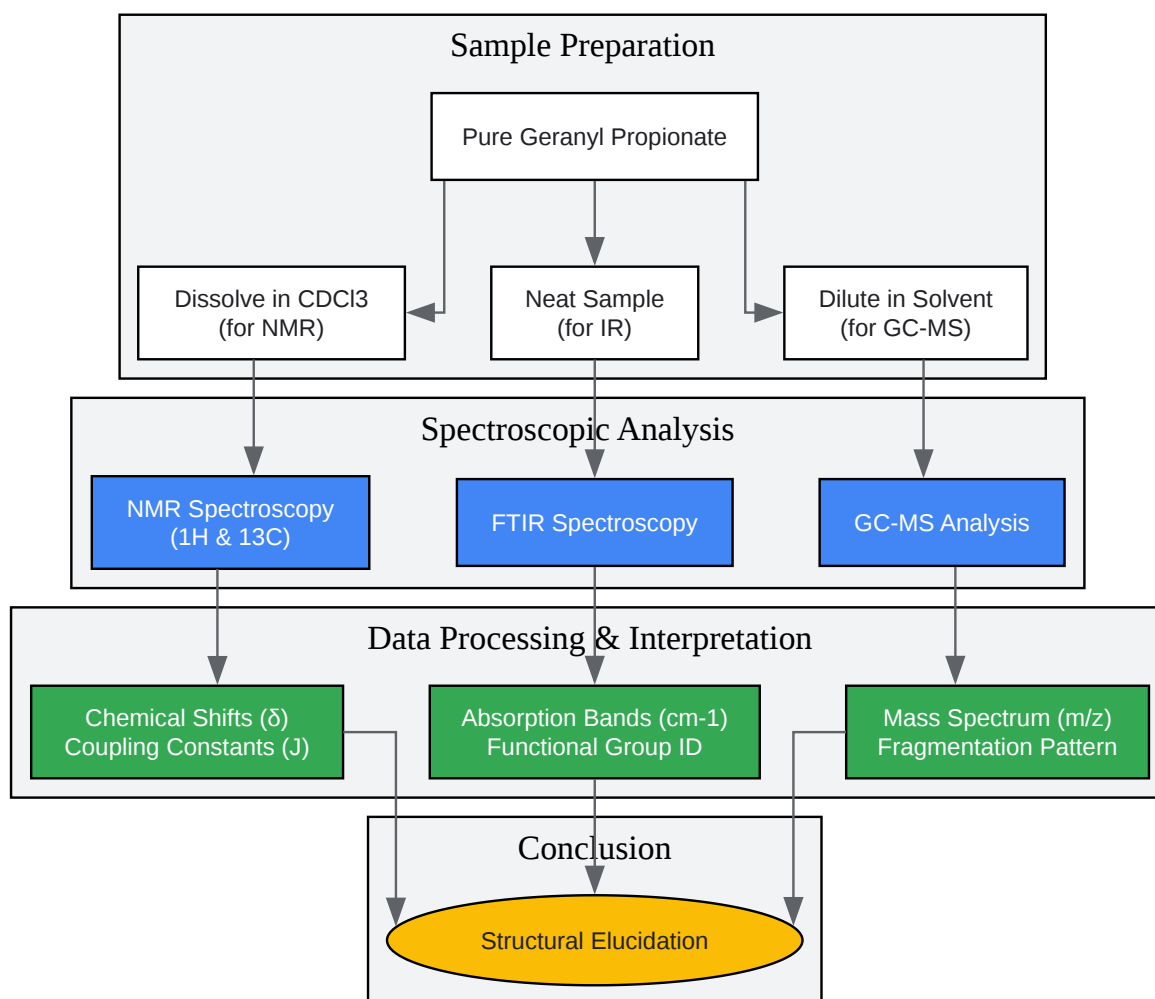
Sample Introduction and Ionization

- Instrument: Agilent 7890B Gas Chromatograph coupled to an Agilent 5977A Mass Selective Detector (or equivalent).
- Injection Mode: Split (100:1)
- Injector Temperature: 250°C
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- GC Column: HP-5ms (30 m x 0.25 mm, 0.25 μm film thickness).
- Oven Temperature Program: Initial temperature of 50°C held for 2 minutes, then ramped to 250°C at a rate of 10°C/min, and held for 5 minutes.

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-400.
- Ion Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **geranyl propionate**.



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Caption: Workflow for Spectroscopic Analysis of **Geranyl Propionate**.

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References

- 1. Geranyl propionate | C13H22O2 | CID 5355853 - PubChem [pubchem.ncbi.nlm.nih.gov]
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